![molecular formula C15H19ClO4 B14300889 Diethyl [2-(3-chlorophenyl)ethyl]propanedioate CAS No. 119035-44-8](/img/structure/B14300889.png)
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a propanedioate (malonate) group, which is diethylated, and a 3-chlorophenyl group attached to the ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(3-chlorophenyl)ethyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate halide. The general procedure includes the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with 3-chlorophenylethyl bromide under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted phenylacetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Hydrolysis: Yields 3-chlorophenylacetic acid and diethyl malonate.
Decarboxylation: Yields 3-chlorophenylacetic acid.
科学研究应用
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive molecules with therapeutic properties.
Material Science: May be used in the development of novel materials with specific properties.
作用机制
The mechanism of action of diethyl [2-(3-chlorophenyl)ethyl]propanedioate in biological systems is not well-documented. its reactivity can be attributed to the presence of the ester groups and the 3-chlorophenyl moiety, which can interact with various molecular targets through nucleophilic and electrophilic interactions.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the 3-chlorophenyl group.
Ethyl acetoacetate: Another ester with similar reactivity but different structural features.
Uniqueness
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and physical properties compared to simpler esters like diethyl malonate and ethyl acetoacetate .
属性
CAS 编号 |
119035-44-8 |
|---|---|
分子式 |
C15H19ClO4 |
分子量 |
298.76 g/mol |
IUPAC 名称 |
diethyl 2-[2-(3-chlorophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C15H19ClO4/c1-3-19-14(17)13(15(18)20-4-2)9-8-11-6-5-7-12(16)10-11/h5-7,10,13H,3-4,8-9H2,1-2H3 |
InChI 键 |
FALXKMHHSCIHSD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCC1=CC(=CC=C1)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


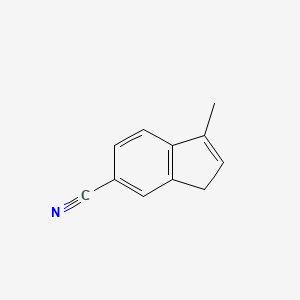
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
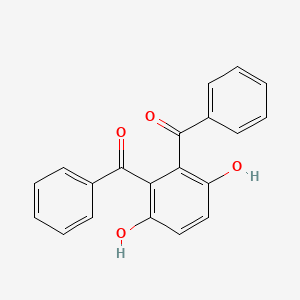
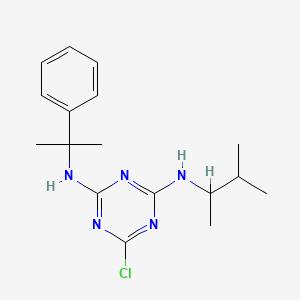
![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
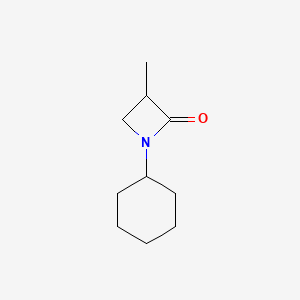
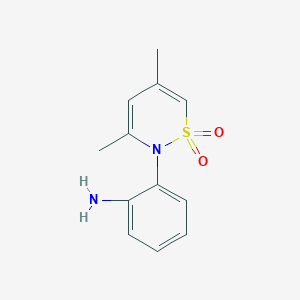
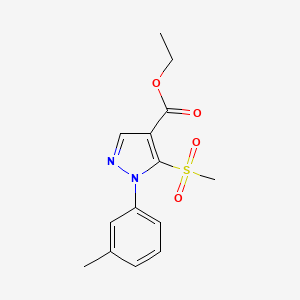
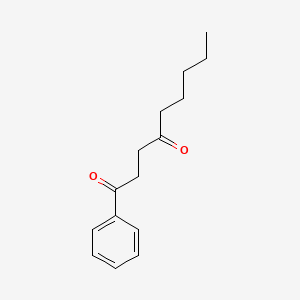
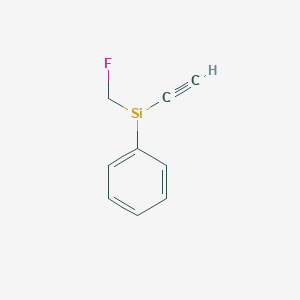
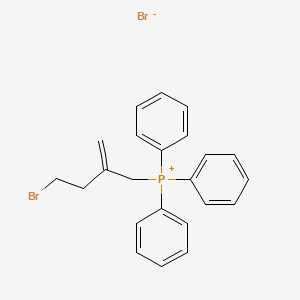
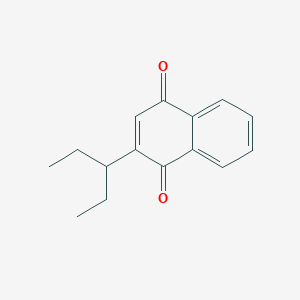
![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)
